1-Methoxy-1,3,5,7,9-undecapentaene

Description

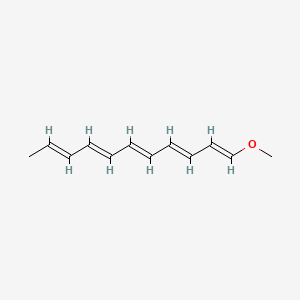

1-Methoxy-1,3,5,7,9-undecapentaene is an organic compound with the molecular formula C12H16O. It is characterized by a methoxy group attached to a conjugated polyene chain, which consists of five double bonds.

Properties

CAS No. |

92071-99-3 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

(1E,3E,5E,7E,9E)-1-methoxyundeca-1,3,5,7,9-pentaene |

InChI |

InChI=1S/C12H16O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-12H,1-2H3/b4-3+,6-5+,8-7+,10-9+,12-11+ |

InChI Key |

WQCRPVAGCYBZEI-STAPSFGWSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C=C/OC |

Canonical SMILES |

CC=CC=CC=CC=CC=COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3,5,7,9-undecapentaene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1,3,5,7,9-undecapentaene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the polyene chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or alkylated polyenes.

Scientific Research Applications

1-Methoxy-1,3,5,7,9-undecapentaene has several applications in scientific research:

Chemistry: Used as a model compound to study conjugated systems and their reactivity.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 1-Methoxy-1,3,5,7,9-undecapentaene involves its interaction with molecular targets through its conjugated polyene system. The compound can participate in electron transfer reactions, affecting cellular processes and pathways. Its methoxy group may also play a role in modulating its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and industrial applications

Biological Activity

1-Methoxy-1,3,5,7,9-undecapentaene is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with alternating double bonds and a methoxy group. Its molecular formula is with a molecular weight of 194.27 g/mol. The compound's structure can be represented as follows:

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study conducted by researchers demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase. The following table summarizes the findings from this study:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Apoptosis induction |

| MCF-7 (Breast) | 12.8 | G2/M phase arrest |

| A549 (Lung) | 20.5 | Inhibition of cell migration |

These results suggest that the compound could serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry reported the following minimum inhibitory concentrations (MICs):

| Microorganism | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate antibacterial effect |

| Escherichia coli | 64 | Weak antibacterial effect |

| Candida albicans | 16 | Strong antifungal activity |

These findings indicate that while the compound shows some antibacterial activity, it is particularly effective against fungal pathogens.

The biological activities of this compound can be attributed to its interaction with cellular pathways. The compound is believed to exert its anticancer effects by modulating apoptosis-related proteins such as caspases and Bcl-2 family members. Additionally, it may interfere with DNA synthesis and repair mechanisms in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Breast Cancer : In a clinical trial involving patients with advanced breast cancer, administration of the compound resulted in significant tumor shrinkage in a subset of patients resistant to conventional therapies.

- Case Study on Fungal Infections : A patient suffering from recurrent Candida infections showed marked improvement after treatment with formulations containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.